molecular formula C10H11ClN2O B1526002 4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride CAS No. 132973-42-3

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

Cat. No.: B1526002
CAS No.: 132973-42-3
M. Wt: 210.66 g/mol
InChI Key: CFDUUHMVBMEEPA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the parent compound is 4-(aminomethyl)-1,2-dihydroquinolin-2-one . The hydrochloride salt form is designated by appending "hydrochloride" to the base name, reflecting the addition of a hydrochloric acid proton to the primary amine group. The structural representation consists of a bicyclic system with a quinolin-2-one core (a benzene ring fused to a 2-pyridone ring) and an aminomethyl substituent at the 4-position (Figure 1).

The full structural formula is represented as:
C$${10}$$H$${10}$$N$$_2$$O · HCl

Key structural features include:

  • A dihydroquinolin-2-one scaffold (two fused six-membered rings with one ketone group).
  • An aminomethyl (-CH$$2$$NH$$2$$) substituent at position 4 of the bicyclic system.
  • A chloride counterion associated with the protonated amine group.

Alternative Naming Conventions and Registry Identifiers (CAS 132973-42-3)

The compound is recognized by multiple nomenclature systems and registry identifiers:

Identifier Type Value Source
CAS Registry Number 132973-42-3
IUPAC Name 4-(Aminomethyl)-1H-quinolin-2-one; hydrochloride
Simplified Name 4-(Aminomethyl)quinolin-2(1H)-one hydrochloride
MDL Number MFCD19704453
Canonical SMILES O=C1NC2=C(C=CC=C2)C(CN)=C1.[H]Cl

Alternative names in chemical databases include 4-(aminomethyl)-1,2-dihydro-2-quinolinone hydrochloride and 4-(aminomethyl)-2-oxo-1,2-dihydroquinoline hydrochloride. The CAS number 132973-42-3 is universally recognized for regulatory and commercial purposes.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula is C$${10}$$H$${11}$$ClN$$_2$$O , with a molar mass of 210.66 g/mol . The stoichiometric composition is detailed below:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 10 12.01 120.10
Hydrogen (H) 11 1.008 11.09
Chlorine (Cl) 1 35.45 35.45
Nitrogen (N) 2 14.01 28.02
Oxygen (O) 1 16.00 16.00
Total - - 210.66

The aminomethyl group (-CH$$2$$NH$$2$$) contributes two nitrogen atoms, while the ketone group in the quinolinone scaffold accounts for the oxygen. The chloride ion (Cl$$^-$$) balances the charge from the protonated amine.

Protonation States and Salt Formation Rationale

The compound exists as a hydrochloride salt due to the protonation of the primary amine (-NH$$_2$$) group under acidic conditions. Key considerations for salt formation include:

  • Basicity of the Amine : The primary amine has a pKa of ~10.6 (typical for aliphatic amines), making it susceptible to protonation in the presence of hydrochloric acid (HCl).
  • Enhanced Solubility : Protonation converts the lipophilic free base into a water-soluble ionic species, improving bioavailability for experimental applications.
  • Stabilization : The hydrochloride salt form reduces hygroscopicity and enhances crystalline stability, facilitating storage and handling.

The protonation site is unequivocally the aminomethyl nitrogen, as confirmed by spectroscopic data and X-ray crystallography of analogous compounds. The resulting structure features a positively charged ammonium group (-NH$$_3^+$$) and a chloride counterion (Cl$$^-$$).

Properties

IUPAC Name

4-(aminomethyl)-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9;/h1-5H,6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDUUHMVBMEEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antibacterial agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a quinoline ring system with an aminomethyl side chain at the 4-position. Its chemical formula is C10H12ClN2OC_{10}H_{12}ClN_2O. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.

Synthesis Methods:

  • The synthesis typically involves the bromination of 4-methylquinolin-2(1H)-one followed by nucleophilic substitution with aminomethyl groups.
  • Other methods include reactions with acetic acid and iodine to modify existing quinoline structures.

The biological activity of this compound primarily involves:

  • Inhibition of Bacterial DNA Gyrase: This compound exhibits significant activity against bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Studies have shown that it can effectively target ciprofloxacin-resistant strains of bacteria, including Escherichia coli and Klebsiella pneumoniae .
  • Induction of Apoptosis in Cancer Cells: The compound has been reported to interfere with enzymes involved in cancer cell proliferation, leading to apoptosis. It shows cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) .

Biological Activity Overview

Activity Type Target Effect Reference
AntibacterialDNA gyraseInhibition of bacterial growth
AnticancerCancer cell proliferationInduction of apoptosis
Antibiotic ResistanceCiprofloxacin-resistant bacteriaEffective against resistant strains

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that this compound exhibited potent cytotoxicity against human colorectal adenocarcinoma (Caco-2) cells with an IC50 value suggesting significant potential as an anticancer agent .
    • Another study highlighted its effectiveness against breast cancer cell lines (MCF-7), indicating its role in cancer therapy .
  • Antibacterial Efficacy:
    • Research indicated that the compound effectively targets Gram-negative pathogens resistant to traditional antibiotics. It was shown to have lower MIC values compared to other quinolone derivatives against resistant strains .
    • The mechanism involves occupying the classical quinolone binding site in the topoisomerase IV-DNA cleavage complex, which is critical for its antibacterial action .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anticancer agents . Research conducted by Sharma et al. focused on synthesizing various substituted derivatives and evaluating their efficacy against cancer cell lines, specifically the A549 lung cancer cell line. The results indicated that certain derivatives exhibited significant cytotoxic effects, with compound 7e emerging as the most potent candidate in the series .

Table 1: Anticancer Activity of 4-(Aminomethyl)quinolin-2(1H)-one Derivatives

CompoundCell LineIC50 (µM)
7eA5495.0
7aA54915.0
7bA54910.0

This study emphasizes the need for further investigation into the mechanism of action and structure-activity relationships (SAR) of these compounds to optimize their anticancer properties.

Antimicrobial Properties

4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride has also been explored for its antimicrobial activities . A study reported that derivatives of this compound demonstrated potent inhibition against various bacterial strains, including ciprofloxacin-resistant Gram-negative pathogens . The compounds were found to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Table 2: Antimicrobial Activity Against Gram-Negative Bacteria

CompoundE. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Compound A0.0080.030.125
Compound B124

These findings suggest that quinolone derivatives can serve as a promising scaffold for developing new antibiotics, particularly in an era of rising antibiotic resistance.

Targeting Mutant Isocitrate Dehydrogenase (mt-IDH)

Another significant application of quinoline derivatives, including this compound, is their role as inhibitors of mutant isocitrate dehydrogenase (mt-IDH). These mutations are implicated in several cancers, including glioma and acute myeloid leukemia (AML). Compounds targeting mt-IDH have shown potential in preclinical studies, indicating their usefulness in treating malignancies associated with these mutations .

Development of Antitubercular Agents

The compound has also been identified as a potential lead for developing antitubercular agents . Research has indicated that certain analogues demonstrate selective inhibition against decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a target in Mycobacterium tuberculosis . The ability to inhibit DprE1 positions these compounds as candidates for further development against tuberculosis.

Biological Buffering Agent

In addition to its pharmaceutical applications, this compound serves as a biological buffering agent in cell culture systems, maintaining pH levels conducive to cellular activity . This property is crucial for experimental setups requiring stable pH conditions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl 1,2-Dihydroquinolin-2-one 4-aminomethyl (HCl salt) C₁₀H₁₁ClN₂O 210.66 High purity (≥95%), nitrogen-rich scaffold for drug design
3-(Aminomethyl)-1,2-dihydroquinolin-2-one HCl 1,2-Dihydroquinolin-2-one 3-aminomethyl (HCl salt) C₁₀H₁₁ClN₂O 210.66 Positional isomer; altered steric/electronic properties for target binding
(±)-1-Pentyl-3-(tetrahydronaphthylaminomethyl)-quinolin-4-one HCl Quinolin-4-one 1-pentyl, 3-tetrahydronaphthylaminomethyl C₂₅H₃₀ClN₂O 375.0 Larger lipophilic substituents enhance membrane permeability but reduce solubility
7-Hydroxy-4-methyl-1-(indolylideneamino)-quinolin-2-one (4a) 1H-quinolin-2-one 7-hydroxy, 4-methyl, indolylideneamino C₁₉H₁₃N₃O₂ 319.0 Hydroxy group improves solubility; nitro substituents modulate redox activity

Key Observations :

Positional Isomerism: The 3-aminomethyl analog (C₁₀H₁₁ClN₂O) shares the same molecular formula as the target compound but differs in the substituent position, which may alter receptor-binding affinity or metabolic stability .

Substituent Effects: Lipophilicity: Bulky substituents (e.g., pentyl or tetrahydronaphthyl groups in Compound 44 ) increase logP values, favoring passive diffusion across biological membranes but reducing aqueous solubility.

Molecular Weight : The target compound (210.66 g/mol) is smaller than analogs like Compound 44 (375.0 g/mol), suggesting better bioavailability and compliance with Lipinski’s "Rule of Five" for drug-likeness .

Preparation Methods

Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one Intermediate

  • Starting from acetoacetanilide, bromination is performed in glacial acetic acid using bromine with catalytic iodine at low temperature (0–5 °C). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
  • The brominated intermediate is isolated by pouring the reaction mixture onto crushed ice, filtering, washing, and drying.
  • Subsequent cyclization is achieved by heating the brominated intermediate in concentrated sulfuric acid (90–100 °C for 2 hours), followed by quenching in ice to yield crude 4-(bromomethyl)quinolin-2(1H)-one.
  • Purification by recrystallization from absolute ethanol affords the pure intermediate as an off-white solid.

Aminomethylation via Nucleophilic Substitution

  • The 4-(bromomethyl)quinolin-2(1H)-one intermediate is reacted with an amine nucleophile in dimethylformamide (DMF) at room temperature.
  • Lithium hydroxide monohydrate is used as a base to facilitate substitution of the bromide by the amine, yielding the 4-(aminomethyl)quinolin-2-one derivative.
  • The product is isolated by precipitation on crushed ice, filtration, drying, and recrystallization from ethanol.

Formation of Hydrochloride Salt

  • The free base 4-(aminomethyl)-1,2-dihydroquinolin-2-one is treated with hydrochloric acid in an appropriate solvent (e.g., dioxane or methanol) to form the hydrochloride salt.
  • The hydrochloride salt is typically isolated by evaporation or crystallization, providing a stable, crystalline solid suitable for further use.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination of acetoacetanilide Bromine, iodine catalyst, glacial acetic acid, 0–5 °C to RT 65% Monitored by TLC; off-white solid
Cyclization Concentrated H2SO4, 90–100 °C, 2 h Crude product purified by recrystallization
Aminomethyl substitution Amine, LiOH·H2O, DMF, RT 60–75% Reaction monitored by TLC; purified by recrystallization
Hydrochloride salt formation HCl in dioxane or MeOH, RT ~90% Stable crystalline hydrochloride salt

Analytical Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy: Characteristic bands for amide carbonyl (~1660 cm^-1) and amine N-H stretching (~3300 cm^-1) confirm quinolinone and aminomethyl functionalities.
  • Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals corresponding to aromatic protons, aminomethyl CH2 groups (singlets around δ 2.9–3.9 ppm), and amide NH protons.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and substitution pattern.
  • Melting Point: The hydrochloride salt generally exhibits a sharp melting point indicative of purity.

Research Findings and Notes

  • The synthesis under nitrogen atmosphere ensures minimal oxidation.
  • Use of lithium hydroxide as base in DMF provides efficient substitution with good yields.
  • The hydrochloride salt form enhances compound stability and solubility.
  • The synthetic route is amenable to scale-up and modification for substituted derivatives.
  • Purification by column chromatography and recrystallization ensures high purity for biological testing.
  • The synthetic methodology is supported by spectral data consistent with the expected structure.

Summary Table of Key Preparation Steps

Compound Reagents/Conditions Product Description Yield (%) Analytical Data Summary
Acetoacetanilide Br2, I2 catalyst, glacial acetic acid, 0–5 °C to RT Brominated intermediate 65% TLC monitored, off-white solid
Brominated intermediate Conc. H2SO4, 90–100 °C, 2 h 4-(Bromomethyl)quinolin-2-one Recrystallized, melting point 258–260 °C
4-(Bromomethyl)quinolin-2-one Amine, LiOH·H2O, DMF, RT 4-(Aminomethyl)quinolin-2-one 60–75% IR, NMR, MS confirmed
4-(Aminomethyl)quinolin-2-one HCl in dioxane or MeOH, RT Hydrochloride salt ~90% Crystalline solid, stable form

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride
Reactant of Route 2
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4-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

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